Taurolithocholic acid-d4-1 (sodium)
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Overview
Description
Taurolithocholic acid-d4-1 (sodium) is a deuterium-labeled form of taurolithocholic acid, which is a taurine-conjugated form of the secondary bile acid lithocholic acid . This compound is primarily used as an internal standard for the quantification of taurolithocholic acid in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Taurolithocholic acid-d4-1 (sodium) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into taurolithocholic acid . The synthesis involves the deuteration of specific hydrogen atoms in the taurolithocholic acid molecule. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
The industrial production of taurolithocholic acid-d4-1 (sodium) involves large-scale deuteration processes using advanced research equipment and techniques. The production process ensures high purity and quality of the final product, which is essential for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
Taurolithocholic acid-d4-1 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of taurolithocholic acid-d4-1 (sodium) .
Scientific Research Applications
Taurolithocholic acid-d4-1 (sodium) has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of taurolithocholic acid.
Biology: Employed in studies related to bile acid metabolism and its effects on cellular processes.
Medicine: Used in research on liver diseases, particularly in understanding the mechanisms of cholestasis.
Industry: Utilized in the development of pharmaceuticals and other products that involve bile acids.
Mechanism of Action
Taurolithocholic acid-d4-1 (sodium) exerts its effects by interacting with specific molecular targets and pathways. It is known to increase the activity of caspase-3 and caspase-7 in certain cell types, leading to apoptosis . The compound also acts as a potent calcium ion agonist, influencing calcium signaling pathways . Additionally, it has been shown to induce cholestasis through mechanisms involving protein kinase C and phosphatidylinositol 3-kinase .
Comparison with Similar Compounds
Similar Compounds
Taurocholic acid: Another taurine-conjugated bile acid with similar properties but different molecular structure.
Taurochenodeoxycholic acid: A bile acid with similar conjugation but different primary bile acid precursor.
Taurodeoxycholic acid: Similar in conjugation but derived from a different secondary bile acid.
Uniqueness
Taurolithocholic acid-d4-1 (sodium) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The deuterium atoms provide distinct mass spectrometric signatures, allowing for precise quantification and analysis .
Properties
Molecular Formula |
C26H44NNaO5S |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i14D2,15D2; |
InChI Key |
YAERYJYXPRIDTO-LNAFFOPTSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origin of Product |
United States |
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